molecular formula C30H22N4O3 B10886641 (2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide

(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide

Cat. No.: B10886641
M. Wt: 486.5 g/mol
InChI Key: MWBRUYIQRKMYOB-XQNSMLJCSA-N
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Description

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a nitrophenyl group, and an indole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propenamide Backbone: The propenamide backbone is formed through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative.

    Final Coupling: The final step involves coupling the indole derivative with the propenamide backbone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Hydrogenation reactions typically use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H~2~SO~4~).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENAMIDE shares structural similarities with other indole derivatives and nitrophenyl compounds.
  • Indole-3-carbinol: Known for its anti-cancer properties.

    4-Nitrophenylhydrazine: Used in the synthesis of various organic compounds.

Uniqueness

    Structural Complexity: The combination of cyano, nitrophenyl, and indole groups in a single molecule provides unique chemical reactivity and biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

    Potential Therapeutic Applications: Its potential as a therapeutic agent in medicine distinguishes it from other similar compounds.

Properties

Molecular Formula

C30H22N4O3

Molecular Weight

486.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide

InChI

InChI=1S/C30H22N4O3/c1-20-13-14-27(29(15-20)34(36)37)32-30(35)23(17-31)16-24-19-33(28-12-5-4-11-26(24)28)18-22-9-6-8-21-7-2-3-10-25(21)22/h2-16,19H,18H2,1H3,(H,32,35)/b23-16+

InChI Key

MWBRUYIQRKMYOB-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)/C#N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C#N)[N+](=O)[O-]

Origin of Product

United States

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